N-(5-bromo-2-fluorobenzylidene)-4-phenyl-1-piperazinamine
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Description
N-(5-bromo-2-fluorobenzylidene)-4-phenyl-1-piperazinamine is a useful research compound. Its molecular formula is C17H17BrFN3 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.05899 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeled Antagonists for Neurotransmitter Studies
Research has explored the use of piperazine derivatives as radiolabeled antagonists for studying neurotransmitter systems, such as the serotonergic system, through positron emission tomography (PET). For example, [18F]p-MPPF, a 5-HT1A antagonist, has been developed for PET studies to understand serotonergic neurotransmission, illustrating how derivatives of piperazine can be utilized in brain imaging and the study of neurological disorders (Plenevaux et al., 2000).
Antimicrobial Activity
Piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. A study on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives demonstrated potential antimicrobial activity, highlighting the utility of piperazine derivatives in developing new antimicrobial agents (Babu et al., 2015).
Drug Synthesis
The synthesis of pharmaceuticals often involves piperazine derivatives as key intermediates. An example is the efficient synthesis of the antimigraine drug lomerizine, demonstrating the role of piperazine derivatives in drug development (Narsaiah & Kumar, 2010).
Molecular Synthesis and Bioactivities
Studies on Mannich bases with piperazines have shown that these compounds possess cytotoxic, anticancer, and enzyme inhibitory effects, indicating the broad bioactive potential of piperazine derivatives (Gul et al., 2019).
Properties
IUPAC Name |
(E)-1-(5-bromo-2-fluorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3/c18-15-6-7-17(19)14(12-15)13-20-22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12-13H,8-11H2/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHAMCGVFNDYKJ-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.